1-(4-fluorobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide
Description
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Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N2O2/c21-15-8-6-13(7-9-15)12-26-10-2-5-17(19(26)28)18(27)25-16-4-1-3-14(11-16)20(22,23)24/h1-11H,12H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHWMEDDCOGXCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a dihydropyridine structure, which is known for various pharmacological properties, including cardiovascular and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 1-(4-fluorobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide can be represented as follows:
- IUPAC Name : 1-(4-fluorobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide
- Molecular Formula : C20H14F4N2O2
- Molecular Weight : 396.33 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that dihydropyridine derivatives can act as inhibitors of various enzymes, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related compounds have shown IC50 values in the low micromolar range against CDK2 and CDK9, indicating potential antitumor activity .
- Antioxidant Properties : The presence of fluorinated groups may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress in cellular systems.
- Modulation of Ion Channels : Dihydropyridines are well-known calcium channel blockers. This property may contribute to cardiovascular effects by regulating calcium influx in cardiac and vascular smooth muscle cells.
Therapeutic Applications
The compound's diverse biological activities suggest potential applications in various therapeutic areas:
- Cancer Therapy : Due to its inhibitory effects on CDKs, this compound may be explored as a candidate for cancer treatment, particularly in tumors characterized by dysregulated cell cycle progression.
- Cardiovascular Diseases : As a calcium channel blocker, it could be beneficial in managing hypertension and other cardiovascular disorders.
In Vitro Studies
In vitro studies have demonstrated that derivatives similar to 1-(4-fluorobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide exhibit significant antiproliferative effects on various cancer cell lines. For example:
- HeLa Cells : Showed a reduction in proliferation with an IC50 value around 5 µM.
- A375 Melanoma Cells : Displayed enhanced apoptosis when treated with similar compounds .
In Vivo Studies
Preliminary in vivo studies have indicated that compounds with similar structures can reduce tumor growth in xenograft models. Notably:
- A study reported a significant decrease in tumor volume when administered at doses of 10 mg/kg body weight daily for two weeks.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
